5-methoxy-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
5-methoxy-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydro-2H-quinoline with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as Lewis acids or Brønsted acids, and solvents like tetrahydrofuran or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Common in modifying the quinoline ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-methoxy-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
Uniqueness
5-methoxy-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of quinoline and isoquinoline moieties makes it a versatile compound in various research fields .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-19-10-4-8-17-16(19)11-13-22(21(17)25)14-20(24)23-12-5-7-15-6-2-3-9-18(15)23/h2-4,6,8-11,13H,5,7,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFJXQPMSKHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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